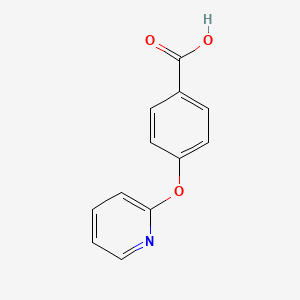

4-pyridin-2-yloxybenzoic acid

概述

描述

4-pyridin-2-yloxybenzoic acid is an organic compound with the molecular formula C₁₂H₉NO₃ It is characterized by the presence of a benzoic acid moiety linked to a pyridine ring through an ether linkage

准备方法

Synthetic Routes and Reaction Conditions

4-pyridin-2-yloxybenzoic acid can be synthesized through several synthetic routes. One common method involves the reaction of 4-hydroxybenzoic acid with 2-chloropyridine in the presence of a base such as potassium carbonate. The reaction typically occurs in a polar aprotic solvent like dimethylformamide at elevated temperatures. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

化学反应分析

Substitution Reactions

The pyridine ring and ether linkage in 4-(pyridin-2-yloxy)benzoic acid enable nucleophilic aromatic substitution (SNAr) under specific conditions. The electron-withdrawing nitrogen in the pyridine ring activates positions for substitution, particularly at the 4-position of the pyridine moiety. For example:

-

Ammonia-mediated substitution : Analogous to reactions observed in 3,4-dibromopyridine, the pyridin-2-yloxy group can undergo substitution with nucleophiles like ammonia. This proceeds via a Meisenheimer intermediate, leading to the replacement of the ether oxygen with amino groups under basic conditions .

| Reaction Type | Reagents/Conditions | Products |

|---|---|---|

| Nucleophilic substitution | NH₃, K₂CO₃, DMF, reflux | 4-Aminopyridin-2-yl benzoic acid |

Oxidation and Reduction

The benzoic acid group and pyridine ring exhibit distinct redox behavior:

-

Oxidation : The pyridine ring can be oxidized to form N-oxides using agents like hydrogen peroxide. For example, IBX (2-iodoxybenzoic acid) promotes oxidative cyclization in related pyridine derivatives, potentially forming quinone-like structures under UV light .

-

Reduction : Catalytic hydrogenation (H₂, Pd/C) reduces the pyridine ring to piperidine, yielding 4-(piperidin-2-yloxy)benzoic acid.

| Reaction Type | Reagents/Conditions | Products |

|---|---|---|

| Oxidation | IBX, UV light | Pyridine N-oxide derivatives |

| Reduction | H₂, Pd/C, RT | 4-(Piperidin-2-yloxy)benzoic acid |

Functionalization of the Carboxylic Acid Group

The benzoic acid moiety undergoes standard carboxylic acid reactions:

-

Esterification : Reacts with methanol/H₂SO₄ to form methyl 4-(pyridin-2-yloxy)benzoate .

-

Amidation : Couples with amines (e.g., EDCI, HOBt) to yield benzamide derivatives, useful in drug discovery .

| Reaction Type | Reagents/Conditions | Products |

|---|---|---|

| Esterification | MeOH, H₂SO₄, reflux | Methyl ester derivative |

| Amidation | EDCI, HOBt, DMF | 4-(Pyridin-2-yloxy)benzamide |

Ether Linkage Reactivity

The pyridin-2-yloxy ether bond is susceptible to hydrolysis under acidic or basic conditions:

-

Acidic hydrolysis : Concentrated HCl cleaves the ether, yielding 4-hydroxybenzoic acid and 2-hydroxypyridine .

-

Basic hydrolysis : NaOH/water generates the sodium salt of benzoic acid and pyridinol .

| Reaction Type | Reagents/Conditions | Products |

|---|---|---|

| Acidic hydrolysis | HCl (conc.), reflux | 4-Hydroxybenzoic acid + 2-hydroxypyridine |

| Basic hydrolysis | NaOH, H₂O, 75°C | Sodium 4-hydroxybenzoate + pyridinol |

Cross-Coupling Reactions

The pyridine ring participates in palladium-catalyzed cross-coupling reactions. For instance, Suzuki-Miyaura coupling with aryl boronic acids introduces substituents at the 4-position of the pyridine :

| Reaction Type | Reagents/Conditions | Products |

|---|---|---|

| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃, DMF | 4-Aryl-pyridin-2-yloxybenzoic acid |

Photochemical Reactions

The compound’s aromatic system undergoes UV-induced reactions:

-

Photooxidation : Generates radicals that dimerize or react with oxygen, forming peroxides or quinones.

Key Research Findings

-

Biological relevance : Derivatives exhibit antimicrobial and anticancer activity, linked to the pyridine ring’s electronic properties .

-

Industrial applications : Used in agrochemical synthesis, particularly as a precursor for herbicides .

For further details, consult peer-reviewed studies on pyridine reactivity and pharmacological applications .

科学研究应用

4-pyridin-2-yloxybenzoic acid has diverse applications in scientific research:

Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands due to its structural similarity to biologically active molecules.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

作用机制

The mechanism of action of 4-pyridin-2-yloxybenzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The ether linkage between the pyridine and benzoic acid moieties can influence the compound’s binding affinity and specificity. Detailed studies on its molecular targets and pathways are necessary to elucidate its precise mechanism of action.

相似化合物的比较

Similar Compounds

- 4-(Pyrid-3-yloxy)benzoic acid

- 4-(Pyrid-4-yloxy)benzoic acid

- 4-(Pyrid-2-yloxy)phenylacetic acid

Uniqueness

4-pyridin-2-yloxybenzoic acid is unique due to the specific positioning of the pyridine ring, which can influence its reactivity and interaction with other molecules. The presence of the carboxyl group also adds to its versatility in various chemical reactions and applications.

By understanding the detailed properties and applications of this compound, researchers can leverage its potential in various scientific and industrial fields.

生物活性

4-Pyridin-2-yloxybenzoic acid (also known as 4-(pyridin-2-yloxy)benzoic acid) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, applications in research, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is CHNO, with a molecular weight of approximately 219.22 g/mol. The compound features a pyridine ring linked to a benzoic acid moiety via an ether bond, which plays a crucial role in its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The ether linkage between the pyridine and benzoic acid moieties can influence the compound's binding affinity and specificity. Research indicates that it may act as an enzyme inhibitor or receptor ligand, modulating enzymatic activity and signaling pathways.

Biological Activities

1. Antimicrobial Activity

this compound has shown promising antimicrobial properties against various bacterial strains. Studies indicate that it exhibits significant activity against Gram-positive bacteria, making it a candidate for further development as an antibiotic .

2. Anticancer Properties

Research has highlighted the potential anticancer effects of this compound. It has been studied for its ability to inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. Specific case studies have demonstrated its effectiveness against certain cancer cell lines, indicating its potential as a therapeutic agent.

3. Enzyme Inhibition

The compound has been investigated for its role as an enzyme inhibitor. For instance, it has been shown to inhibit specific enzymes involved in metabolic pathways, which could be beneficial in treating diseases related to metabolic dysfunctions.

Case Studies

Case Study 1: Antimicrobial Efficacy

A study assessed the antimicrobial efficacy of this compound against various bacterial strains. The results indicated that the compound exhibited significant inhibitory effects on Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL .

Case Study 2: Anticancer Activity

In vitro studies on cancer cell lines revealed that this compound induced apoptosis in human breast cancer cells (MCF-7). The compound was found to downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors, leading to increased cell death rates.

Research Applications

This compound serves as a valuable building block in organic synthesis, particularly in the development of more complex pharmaceutical compounds. Its structural similarities with biologically active molecules make it an attractive candidate for drug design and discovery.

Comparative Analysis Table

| Compound | Biological Activity | Mechanism of Action |

|---|---|---|

| This compound | Antimicrobial, anticancer | Enzyme inhibition, receptor modulation |

| 3-(Pyridin-2-yloxy)benzoic Acid | Antimicrobial, anticancer | Enzyme inhibition |

| 4-Pyridin-4-yloxybenzoic Acid | Antimicrobial | Interaction with bacterial proteins |

属性

IUPAC Name |

4-pyridin-2-yloxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO3/c14-12(15)9-4-6-10(7-5-9)16-11-3-1-2-8-13-11/h1-8H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKSKQZLHPWBLJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)OC2=CC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70624035 | |

| Record name | 4-[(Pyridin-2-yl)oxy]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70624035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51363-00-9 | |

| Record name | 4-[(Pyridin-2-yl)oxy]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70624035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。